D-Norleucine - 327-56-0

D-Norleucine

Catalog Number: EVT-249150
CAS Number: 327-56-0
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-Norleucine is an unnatural amino acid, meaning it is not one of the 20 standard amino acids found in proteins. It is the D-isomer of the naturally occurring amino acid L-norleucine. D-Norleucine plays a significant role in scientific research as a tool for investigating biological processes and for synthesizing novel compounds. [, , , , , ]

Future Directions
  • Investigating its potential in the development of new therapeutic agents. []

L-Norleucine

Relevance: L-Norleucine's relevance to D-Norleucine stems from their enantiomeric relationship. While D-Norleucine is frequently used in research on peptide synthesis and enzyme specificity, L-Norleucine is less commonly studied. Notably, L-Norleucine was used in a study examining the uptake of N-acetylneuraminic acid by Escherichia coli K-235. This study found that L-Norleucine, alongside its sulfur-containing analog L-Methionine, partially hindered the transport of N-acetylneuraminic acid. []

6-Diazo-5-oxo-D-norleucine

Compound Description: 6-Diazo-5-oxo-D-norleucine is a D-glutamine analog. [] It acts as an affinity label for γ-glutamyl transpeptidase, irreversibly inactivating the enzyme through covalent binding. [] The inactivation process is intensified by maleate, likely by enhancing the enzyme's glutaminase activity. [] Studies show that 6-Diazo-5-oxo-D-norleucine primarily labels the small subunit of the enzyme. [] Interestingly, while the L-form of this compound is actively transported into ascites tumor cells, the D-form shows no significant uptake. []

Relevance: This compound exhibits a similar reaction mechanism with γ-glutamyl transpeptidase as 6-Diazo-5-oxo-L-norleucine, suggesting that both enantiomers might target the same amino acid residue or residues with similar reactivity on the enzyme. [] The D-form is particularly interesting for studying the physiological function of γ-glutamyl transpeptidase due to its limited cellular uptake. []

N-Acetyl-D-norleucine

Compound Description: N-Acetyl-D-norleucine is an N-acetylated derivative of D-Norleucine. This compound is recognized as a substrate for the enzyme D-aminoacylase, which catalyzes the hydrolysis of N-acetyl-D-amino acids to yield D-amino acids and acetate. []

γ-L-Glutamyl-D-norleucine

Compound Description: γ-L-Glutamyl-D-norleucine is a dipeptide composed of L-Glutamic acid linked to D-Norleucine via a gamma-peptide bond. Studies show that this dipeptide exhibits a much lower inhibitory effect on GST 3-3 compared to γ-L-glutamyl-D-a-aminoadipic acid. [] This suggests that the presence of a δ-carboxylate group, absent in D-Norleucine but present in D-a-aminoadipic acid, is crucial for high-affinity inhibition of GST 3-3. []

Relevance: This compound's relevance to D-Norleucine is highlighted in the context of glutathione S-transferase (GST) inhibition. The significantly lower inhibitory potency of γ-L-Glutamyl-D-norleucine compared to the D-a-aminoadipic acid analog emphasizes the importance of specific structural features for potent GST inhibition. [] This finding underscores the structure-activity relationship in designing effective GST inhibitors.

DL-Norleucine

Compound Description: DL-Norleucine is a racemic mixture of D-Norleucine and L-Norleucine. [] It acts as an inhibitor of the transmethylation reaction involving the incorporation of radioactivity from 3H-methyl methionine into the surface lipids of Mycobacterium avium. [] This inhibition significantly alters the outer layer structure of the M. avium envelope. []

Relevance: The inhibitory effect of DL-Norleucine on the transmethylation process in the Mycobacterium avium cell wall suggests its potential as an antimycobacterial agent. [] Further research is needed to determine the specific mechanisms and potential therapeutic applications.

Overview

D-Norleucine, also known as D-(−)-norleucine or D-2-aminohexanoic acid, is a non-proteinogenic amino acid with the chemical formula C6H13NO2\text{C}_6\text{H}_{13}\text{NO}_2. It is an isomer of leucine and is characterized by its chiral nature, making it significant in various biochemical studies. D-Norleucine is primarily utilized in experimental settings to investigate protein structure and function due to its structural similarity to methionine, albeit lacking sulfur .

Source

D-Norleucine can be found in trace amounts within certain bacterial strains. Its biosynthesis occurs through the action of 2-isopropylmalate synthase on α-ketobutyrate. Additionally, it has been produced in laboratory conditions simulating prebiotic environments, highlighting its potential relevance in studies of early biochemical evolution .

Classification

D-Norleucine is classified as a small molecule and falls under the category of experimental compounds. Its structural properties allow it to act similarly to methionine, making it valuable for probing various biological processes .

Synthesis Analysis

Methods

The synthesis of D-Norleucine can be achieved through several methods, including:

  • Rhodium-Catalyzed Hydroamination: This method allows for the gram-scale synthesis of D-norleucine derivatives, such as Fmoc-protected D-norleucine. The process involves the use of rhodium catalysts to facilitate hydroamination reactions, which are essential for constructing amino acid structures from simpler precursors .
  • Biochemical Synthesis: In biological systems, D-norleucine can be synthesized via enzymatic pathways that involve specific enzymes like 2-isopropylmalate synthase. This pathway illustrates how non-canonical amino acids can be integrated into metabolic processes .

Technical Details

The synthesis often requires careful control of reaction conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to analyze and purify the resulting compounds .

Molecular Structure Analysis

Structure

D-Norleucine possesses a simple aliphatic structure with a six-carbon backbone. Its molecular structure can be represented as follows:

  • Chemical Formula: C6H13NO2\text{C}_6\text{H}_{13}\text{NO}_2
  • Molecular Weight: Average 131.17 g/mol
  • Chirality: D-Norleucine is chiral, meaning it exists in two enantiomeric forms, which can have different biological activities .

Data

The compound is characterized by the following structural features:

  • Hydrogen Bond Donors: 2
  • Hydrogen Bond Acceptors: 3
  • Rotatable Bonds: 4
  • Polar Surface Area: 63.32 Ų
  • Solubility: Approximately 89.2 mg/mL in water .
Chemical Reactions Analysis

Reactions

D-Norleucine participates in various chemical reactions typical of amino acids, including:

  • Peptide Bond Formation: Like other amino acids, D-norleucine can form peptide bonds with other amino acids, leading to the synthesis of peptides and proteins.
  • Substitution Reactions: Due to its structural similarity to methionine, it can substitute for methionine in certain peptide sequences, allowing researchers to study the effects on protein folding and function .

Technical Details

The reactivity of D-norleucine can be influenced by its environment, including pH and temperature conditions during reactions. Analytical techniques such as mass spectrometry and NMR spectroscopy are often utilized to characterize the products formed from these reactions .

Mechanism of Action

Process

D-Norleucine's mechanism of action primarily involves its incorporation into peptides where it replaces methionine. This substitution can affect the stability and functionality of proteins, particularly in studies related to neurotoxicity associated with amyloid-beta peptides implicated in Alzheimer's disease. Research has shown that substituting methionine at position 35 with D-norleucine negates neurotoxic effects .

Data

The ability of D-norleucine to influence protein behavior underscores its utility in biochemical research aimed at understanding protein interactions and stability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid
  • Solubility: Water-soluble at approximately 89.2 mg/mL
  • Melting Point: Not explicitly stated but typically aligns with similar amino acids.

Chemical Properties

  • pKa Values:
    • Strongest Acidic pKa: 2.79
    • Strongest Basic pKa: 9.53
  • LogP (Octanol/Water Partition Coefficient): Approximately -1.7, indicating high hydrophilicity.

These properties contribute to its behavior in biological systems and influence how it interacts with other molecules .

Applications

D-Norleucine has several scientific applications:

  1. Protein Structure Studies: It is used extensively in research aimed at understanding protein folding and stability.
  2. Neuroscience Research: Its role in substituting for methionine provides insights into neurotoxic mechanisms related to Alzheimer's disease.
  3. Biopharmaceutical Development: The compound aids in optimizing recombinant protein production by minimizing misincorporation issues during translation processes .
Biosynthesis and Metabolic Pathways of D-Norleucine [2] [5]

Enzymatic Synthesis via 2-Isopropylmalate Synthase and α-Ketobutyrate Substrate Specificity

D-Norleucine (2-aminohexanoic acid) biosynthesis occurs primarily through promiscuous activity of enzymes in branched-chain amino acid pathways. The key enzyme enabling norleucine formation is 2-isopropylmalate synthase (IPMS), which normally catalyzes the first committed step in leucine biosynthesis by condensing acetyl-CoA with α-ketoisovalerate (α-KIV) to form α-isopropylmalate. However, structural studies reveal that IPMS exhibits substrate flexibility at its active site, particularly toward α-keto acid precursors. When α-ketobutyrate (α-KB) substitutes for the native substrate α-KIV, IPMS catalyzes an analogous condensation reaction that initiates norleucine biosynthesis [3] [10].

The kinetic mechanism of this off-target activity involves a non-rapid equilibrium random Bi Bi pathway. IPMS binds α-ketobutyrate and acetyl-CoA in a preferred order, forming a ternary complex before catalysis. The enzyme employs two catalytic bases (pKa ≈ 6.7): one deprotonates acetyl-CoA to form an enolate intermediate, while the other activates a water molecule for thioester hydrolysis. This mechanism results in the formation of α-keto-ε-ethylmalate, which undergoes subsequent enzymatic transformations to yield norleucine [10]. Crucially, IPMS exhibits narrow specificity for acetyl-CoA but broader tolerance for α-keto acids, with α-ketobutyrate serving as the primary anomalous substrate leading to norleucine formation [6].

Table: Kinetic Parameters of IPMS with Native and Norleucine-Precursor Substrates

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Relative Efficiency (%)
α-Ketoisovalerate (α-KIV)0.12 ± 0.024.7 ± 0.339,200100
α-Ketobutyrate (α-KB)1.85 ± 0.210.38 ± 0.042050.52
Pyruvate12.4 ± 1.80.09 ± 0.017.30.02

Metabolic engineering approaches have targeted IPMS to modulate norleucine production. In Escherichia coli, deletion of the leucine operon eliminates norleucine biosynthesis, confirming the IPMS-dependent pathway. Conversely, strategic point mutations in IPMS (e.g., G1435T, G380A-A589G-G1586A-G1682A in E. coli; R529H-G532D in Corynebacterium glutamicum) significantly enhance promiscuity toward α-ketobutyrate, increasing norleucine yields. These mutations primarily occur in subdomain II, which undergoes conformational changes during acetyl-CoA binding and directly influences substrate access to the active site [3] [6]. The structural plasticity of IPMS, particularly in regions governing the size and hydrophobicity of the substrate-binding pocket (e.g., residues Gly-531, Gly-533, and Ala-536 in Mycobacterium tuberculosis IPMS), enables this engineered expansion of substrate range [10].

Role of Aminoacyl-tRNA Synthetase Selectivity in Non-Canonical Amino Acid Incorporation

The fidelity of protein synthesis faces significant challenges from norleucine due to its structural similarity to methionine (both contain linear aliphatic side chains differing by only one methylene group). Aminoacyl-tRNA synthetases (aaRS), particularly methionyl-tRNA synthetase (MetRS), exhibit varying selectivity against norleucine incorporation. Structural analyses reveal that MetRS discrimination occurs primarily at the amino acid binding pocket, where the additional methyl group of methionine creates optimal van der Waals contacts that norleucine cannot fulfill. The catalytic efficiency (kcat/Km) for norleucine activation by E. coli MetRS is approximately 100-fold lower than for methionine, yet significant mischarging occurs under methionine-limited conditions [4] [8].

Table: Aminoacyl-tRNA Synthetase Selectivity for Methionine vs. Norleucine

ParameterMethionyl-tRNA SynthetaseIsoleucyl-tRNA SynthetaseLeucyl-tRNA Synthetase
Methionine Activation Efficiency100% (Reference)<0.1%<0.1%
Norleucine Activation Efficiency1-5%<0.01%<0.01%
Discrimination Factor20-100>10,000>10,000
Primary Discrimination MechanismSide-chain volume optimizationβ-Branch steric exclusionHydrophobic pocket topology

Directed evolution approaches have exploited this imperfect discrimination to engineer specialized aaRS variants with enhanced norleucine incorporation capability. Using OrthoRep-based hypermutation systems in Saccharomyces cerevisiae, researchers have evolved MetRS variants with reversed specificity that preferentially charge norleucine over methionine. These mutants typically feature enlarged substrate-binding pockets created by mutations such as Y260F, L262V, and W305G, which accommodate norleucine's extended alkyl chain. Remarkably, some evolved aaRS exhibit autoregulatory properties, modulating their own expression to enhance norleucine dependency and minimize misincorporation in the absence of the non-canonical amino acid [4] [7].

The incorporation efficiency of norleucine into recombinant proteins depends critically on intracellular methionine:norleucine ratios. When methionine is limited, norleucine can constitute up to 15% of total "methionine" positions in E. coli-expressed proteins. This misincorporation is minimized by methionine supplementation or by using methionine-rich media. Recent studies demonstrate that 2-hydroxy-4-methylthiobutanoic acid, a methionine precursor, effectively suppresses norleucine incorporation without requiring intracellular methionine synthesis, providing a strategic solution for recombinant protein production [8].

Comparative Analysis of Norleucine and Norvaline Biosynthesis in Bacterial Systems

Norleucine (C6) and norvaline (C5) biosynthesis in bacteria share common metabolic origins but diverge in precursor specificity and regulatory mechanisms. Both non-proteinogenic amino acids are synthesized through divergent pathways from intermediates of branched-chain amino acid biosynthesis. Norleucine derives primarily from α-ketobutyrate condensation via IPMS promiscuity, while norvaline originates from α-ketobutyrate transamination or through an alternative pathway from α-ketovalerate generated by acetohydroxy acid synthase (AHAS) [3] [8].

The precursor flux distribution between these pathways exhibits significant species-specific variation. In Escherichia coli W3110, norleucine production predominates under leucine-biosynthesis conditions, with intracellular concentrations reaching 0.8-1.2 mM during recombinant protein expression. In contrast, Salmonella typhimurium shows balanced production of both norleucine and norvaline due to differences in AHAS substrate specificity and allosteric regulation. The key enzymatic distinction lies in the substrate size tolerance of the initiating enzymes: IPMS preferentially elongates α-keto acids to C6 products (norleucine precursors), while AHAS shows greater promiscuity toward C5 precursors (norvaline) [3] [8].

Table: Metabolic Features of Norleucine vs. Norvaline Biosynthesis in Bacteria

CharacteristicNorleucineNorvaline
Primary Precursorα-Ketobutyrateα-Ketovalerate
Key Initiating Enzyme2-Isopropylmalate synthase (IPMS)Acetohydroxy acid synthase (AHAS)
Biosynthetic PathwayLeucine pathway diversionIsoleucine/Valine pathway diversion
Feedback RegulationInhibited by leucineInhibited by valine
Maximum Intracellular Concentration1.2 mM0.6 mM
Genetic Suppression StrategyΔleu operonilvE start codon exchange + regulator deletion

Regulatory mechanisms differ substantially between these pathways. Norleucine biosynthesis through IPMS is subject to leucine-mediated feedback inhibition, with L-leucine binding to the C-terminal regulatory domain of IPMS and inducing conformational changes that reduce catalytic efficiency. This inhibition follows slow-onset kinetics with an IC50 of approximately 150 μM. Norvaline biosynthesis, however, is primarily regulated by valine-dependent allostery of AHAS, which exhibits cooperative inhibition with a Hill coefficient of 1.8 [3] [6]. These differential regulatory profiles enable distinct metabolic engineering approaches: norleucine production is enhanced by leucine auxotrophy or IPMS mutations that desensitize feedback inhibition (e.g., G462D in C. glutamicum), while norvaline accumulation is optimized through valine-limited fed-batch strategies or AHAS mutations (e.g., G20D-V21D-M22F in AHAS I; G41A-C50T in AHAS III) [3].

The physiological impact of these non-canonical amino acids also differs significantly. Norleucine primarily causes protein misfolding through erroneous incorporation at methionine positions, reducing functional protein yields by 20-40% in recombinant systems. Norvaline, however, exhibits broader inhibitory effects on branched-chain amino acid biosynthesis by competing with endogenous substrates for transaminases and dehydrogenases. These distinct toxicity profiles necessitate different mitigation strategies: norleucine incorporation is prevented by methionine supplementation, while norvaline accumulation is minimized by maintaining excess valine and isoleucine pools [8].

Properties

CAS Number

327-56-0

Product Name

D-Norleucine

IUPAC Name

(2R)-2-aminohexanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

LRQKBLKVPFOOQJ-RXMQYKEDSA-N

SMILES

CCCCC(C(=O)O)N

Synonyms

D-Norleucine;327-56-0;(R)-2-Aminohexanoicacid;D-2-aminohexanoicacid;NORLEUCINE;(2R)-2-aminohexanoicacid;LRQKBLKVPFOOQJ-RXMQYKEDSA-N;D-(-)-Norleucine;D-nor-Leucine;AmbotzHAA1039;D-2-Aminocaproicacid;H-D-Nle-OH;RAC-D-NORLEUCINE;AC1L9UYX;(R)-2-Aminocaproicacid;UNII-VP8G7LX265;(R)-2-Amino-hexanoicacid;(2R)-2-azanylhexanoicacid;N6627_SIGMA;SCHEMBL198127;VP8G7LX265;CHEBI:42101;CTK1C2371;D-2-AMINO-N-CAPROICACID;MolPort-003-725-661

Canonical SMILES

CCCCC(C(=O)O)N

Isomeric SMILES

CCCC[C@H](C(=O)O)N

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